Nitrobenzene-15N
Overview
Description
Nitrobenzene-15N is a chemical compound with the linear formula C6H515NO2 . It has a molecular weight of 124.10 . It is used in laboratory chemicals and for the synthesis of substances .
Molecular Structure Analysis
The IR spectra of gaseous this compound have been obtained in the frequency range of 3500–250 cm−1 . The force fields were calculated at the MP2 (full)/aug-cc-pVTZ and MP2 (full)/cc-pVTZ levels . Geometry refinements led to nonplanar effective structures with deviation of nitro groups from the plane of the benzene fragment .Physical and Chemical Properties Analysis
This compound is a liquid with a refractive index of n20/D 1.5506 (lit.) and a boiling point of 210-211 °C (lit.) . It has a density of 1.205 g/mL at 25 °C . It is insoluble in water but soluble in organic solvents .Scientific Research Applications
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Nitrobenzene-15N plays a significant role in Nuclear Magnetic Resonance (NMR) spectroscopy. Studies have shown its utility in analyzing coupling constants and chemical shifts, which are crucial for understanding molecular structures and interactions. For instance, Axenrod et al. (1982) focused on the substituent effects on one-bond 15N13C couplings in nitrobenzenes, revealing the impact of different substituents on NMR spectral features (Axenrod et al., 1982). Similarly, Bella et al. (2013) conducted a theoretical and experimental NMR study of nitrobenzene-1,2-diamines, combining experimental data with computational simulations to enhance the understanding of nitrobenzene derivatives (Bella et al., 2013).
2. Environmental Pollution Treatment
This compound is also significant in environmental research, especially in the study of pollution treatment methods. Mantha et al. (2001) explored the use of zerovalent iron (Fe0) for reducing nitrobenzene to aniline in wastewater, highlighting its potential in treating industrial effluents containing nitrobenzene (Mantha et al., 2001).
3. Isotope Separation and Enrichment
In the field of isotope chemistry, this compound has been studied for its potential in isotope separation. Stevenson et al. (1986) investigated the enrichment of this compound through electron exchange equilibria, demonstrating the selective affinity of different isotopes in certain chemical environments (Stevenson et al., 1986).
4. Biodegradation Pathways
Understanding the biodegradation pathways of nitroaromatic compounds is crucial for environmental remediation. Hofstetter et al. (2008) utilized compound-specific stable C and N isotope analysis to distinguish between different enzymatic oxidation and reduction pathways of nitrobenzene under aerobic conditions (Hofstetter et al., 2008).
5. Catalysis and Chemical Reactions
This compound also finds applications in the study of catalysis and chemical reactions. Khenkin et al. (2005) researched the regioselective oxidation of nitrobenzene to 2-nitrophenol, catalyzed by a specific polyoxometalate. This study highlighted the interaction between nitrobenzene and catalysts, crucial for designing efficient catalytic processes (Khenkin et al., 2005)
Safety and Hazards
Nitrobenzene-15N is combustible and toxic if swallowed, in contact with skin, or if inhaled . It is suspected of causing cancer and may damage fertility or the unborn child . It causes damage to organs (Blood) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life with long-lasting effects .
Mechanism of Action
Target of Action
Nitrobenzene-15N, like its parent compound nitrobenzene, primarily targets enzymatic systems involved in the reduction of nitro groups . The primary targets are enzymes such as nitroreductases and dioxygenases that facilitate the reduction of nitrobenzene to aminobenzene .
Mode of Action
This compound interacts with its targets through a series of redox reactions . The nitro group on nitrobenzene is reduced to an amino group, converting nitrobenzene to aniline . This process involves the intermediary formation of nitrosobenzene and phenylhydroxylamine . The reduction process is facilitated by enzymes such as nitroreductases and dioxygenases .
Biochemical Pathways
The reduction of this compound affects several biochemical pathways. The primary pathway is the nitrobenzene degradation pathway , which involves the conversion of nitrobenzene to aniline . This pathway is significant because it allows for the breakdown and removal of nitrobenzene, a toxic compound, from the environment .
Pharmacokinetics
Nitrobenzene is known to be absorbed through the skin and respiratory tract, distributed throughout the body, metabolized primarily in the liver, and excreted via urine .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its reduction to aniline. This process detoxifies nitrobenzene, reducing its harmful effects on biological systems . The metabolites of nitrobenzene, including aniline, can also have various toxicological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of certain bacteria can enhance the degradation of nitrobenzene, thereby influencing its action . Additionally, factors such as pH, temperature, and the presence of other chemicals can affect the stability and efficacy of this compound .
Properties
IUPAC Name |
[oxido(oxo)(15N)(15N)azaniumyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/i7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNUZADURLCDLV-CDYZYAPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[15N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480611 | |
Record name | Nitrobenzene-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3681-79-6 | |
Record name | Nitrobenzene-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3681-79-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Nitrobenzene-15N synthesized, and what makes its spectroscopic characteristics important?
A1: this compound serves as a valuable tool in spectroscopic studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy [, ]. The inclusion of the stable isotope 15N allows researchers to specifically probe the nitrogen atom within the molecule, providing insights into its electronic environment and interactions with neighboring atoms. This is particularly relevant in studies investigating substituent effects on one-bond 15N-13C couplings [].
Q2: How does steric hindrance impact the 15N-13C coupling constants in this compound compared to N,N-dimethylaniline-15N?
A2: Research indicates that steric hindrance plays a significant role in influencing 15N-13C coupling constants []. In this compound, steric inhibition of conjugation has minimal impact on the coupling constant. Conversely, in N,N-dimethylaniline-15N derivatives, the presence of bulky methyl groups attached to the nitrogen atom leads to steric hindrance, significantly reducing the nitrogen lone-pair delocalization. This reduction in delocalization directly impacts the 15N-13C coupling constant, resulting in a measurable decrease in its value [].
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